molecular formula C18H16O4 B1194493 Tanshinol B CAS No. 96839-29-1

Tanshinol B

Cat. No. B1194493
CAS RN: 96839-29-1
M. Wt: 296.3 g/mol
InChI Key: JVRKHBLVECIWMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tanshinol B's synthesis has been achieved through various methods, aiming at improving yield, efficiency, and scalability. A notable approach is the divergent total synthesis from a common ene intermediate, leading to the efficient production of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C. This method emphasizes the importance of stereochemistry in the diols for bioactivity, specifically EZH2 inhibitory activity, showcasing a step-economic and improved synthetic efficiency compared to previous strategies (Fan Wang et al., 2018). Another synthesis route starts from 3,4-dihydroxybenzaldehyde, leading to dl-tanshinol with a total yield of 48.4%, confirming the compound's structure via 1H-NMR (Wu Song, 2007).

Molecular Structure Analysis

Tanshinol B belongs to the series of abietane diterpenes, which are characterized by their unique structural features. The molecular scaffold and stereochemistry are crucial for the compound's biological activities. The biosynthetic pathway of tanshinol B and its analogs aligns with the MEP/DOXP pathway, with key enzymes such as mCPS playing a significant role in establishing their molecular architecture. This structural uniqueness underlines the compound's potential as a therapeutic agent, especially its broad antitumor activity in cell and animal models (Yizhou Dong et al., 2011).

Scientific Research Applications

  • Liver Fibrosis Alleviation : Tanshinol has been observed to ameliorate liver fibrosis in rats induced by carbon tetrachloride (CCl4), working through anti-oxidative and anti-inflammatory pathways (Wang et al., 2018). Another study highlighted its antifibrotic effects via targeting the PI3K/AKT/mTOR/p70S6K1 signaling pathways, indicating potential as a new treatment strategy for hepatic fibrosis (Peng et al., 2017).

  • Angiogenesis Stimulation : Tanshinol borneol ester, a synthetic compound inspired by botanical formulations for angina pectoris, has demonstrated angiogenic effects in vitro and in vivo, suggesting its potential in cardiovascular therapies (Liao et al., 2019).

  • Osteoporosis Prevention : Research indicates that Tanshinol can prevent osteoporosis by promoting osteogenesis and inhibiting osteoclastogenesis, potentially offering a new approach for the treatment of osteoporosis (Wu et al., 2021).

  • Bone Formation and Protection : Studies have shown that Tanshinol stimulates bone formation and attenuates dexamethasone-induced inhibition of osteogenesis in larval zebrafish (Luo et al., 2015). It also demonstrates therapeutic effects against glucocorticoid-induced osteoporosis and myopathy in rats (Chen et al., 2017).

  • Metabolism and Disposition : Tanshinol undergoes significant methylation, which impacts its pharmacokinetics. This knowledge aids in understanding its systemic exposure and the risk of hyperhomocysteinemia related to its methylation (Tian et al., 2015).

  • Renal Tubular Secretion and Systemic Exposure : Studies have explored the renal tubular secretion of Tanshinol, including its molecular mechanisms and impact on systemic exposure, revealing insights into its pharmacokinetics and potential herb-drug interactions (Jia et al., 2015).

  • Cancer Treatment Potential : Tanshinol has shown the ability to inhibit the growth, migration, and invasion of hepatocellular carcinoma cells by regulating the PI3K-AKT signaling pathway, suggesting its potential as an anti-cancer agent (Zhu et al., 2018).

  • Ulcerative Colitis Alleviation : Tanshinol has been studied for its therapeutic effect in ulcerative colitis, showing that it promotes the expression of VLDLR and alleviates symptoms (Zhu et al., 2021).

  • Anti-Atherosclerotic Effect : Tanshinol borneol ester has demonstrated efficacy in anti-ischemic and anti-atherosclerosis activities, with metabolomics studies suggesting adjustments in disturbed metabolic pathways related to atherosclerosis (Jia et al., 2016).

  • Protective Effects Against Oxidative Stress : Tanshinol has been found to protect human umbilical vein endothelial cells against hydrogen peroxide‑induced apoptosis, indicating its potential role in preventing atherosclerosis (Song et al., 2014).

properties

IUPAC Name

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKHBLVECIWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914288
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanshinol B

CAS RN

96839-29-1
Record name Przewaquinone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
F Wang, H Yang, S Yu, Y Xue, Z Fan, G Liang… - Organic & …, 2018 - pubs.rsc.org
… Actually, the minor components such as (±)-tanshinol B (2) and tanshindiol B ((−)-3) and C ((−)-4) … of tanshinol B and tanshindiols B and C for more extensive biological studies (Fig. 1). …
Number of citations: 13 pubs.rsc.org
SY Ryu, CO Lee, SU Choi - Planta medica, 1997 - thieme-connect.com
… a serial fractionation followed by monitoring of cytotoxicity, we isolated all eighteen active constituents I — 18 including two novel compounds, named as tanshinol A (5) and tanshinol B (…
Number of citations: 216 www.thieme-connect.com
DH Kim, P Paudel, T Yu, TM Ngo, JA Kim… - Chemico-Biological …, 2017 - Elsevier
… and tanshinol B shared the same hydrogen bond interacting residues in catalytic sites (ARG24 and ARG254) and in allosteric site (ASN193), while tanshinol B formed … , tanshinol B and …
Number of citations: 34 www.sciencedirect.com
J Wu, M Li, A Li, X Ji - Evidence-based Complementary and …, 2022 - ncbi.nlm.nih.gov
… Using PyMOL software, Discovery studio 4.5 client, and Autodock tools 1.5.6 software, the interaction between potential active compounds (Tanshinol A, Tanshinol B, Tanshinone II A …
Number of citations: 1 www.ncbi.nlm.nih.gov
S Luo, Y Yang, J Chen, Z Zhong, H Huang… - Journal of Orthopaedic …, 2016 - Elsevier
Background/Objective Tanshinol is the main active component of Salvia miltiorrhiza Bunge, a significant Traditional Chinese Medicine used to treat cardiovascular disease. We have …
Number of citations: 58 www.sciencedirect.com
MO Rafi, K Al-Khafaji, TT Tok… - Journal of Biomolecular …, 2022 - Taylor & Francis
… After that, we newly selected tanshinol B and tanshinol A, lithospermic acid and tournefolal from … Tanshinol A and tanshinol B are structural analogues of tanshinol. The structure of all …
Number of citations: 11 www.tandfonline.com
Y Yang, Z Bing, LN Sun, ZJ Wu, WS Chen - Asian J Chem, 2013 - researchgate.net
… order to investigate the biologically active constituents of the Salvia przewalskii Maxim., a new diterpenoid, named isoganxinonic acid A (1), together with γ-linolenic acid (2), tanshinol B …
Number of citations: 14 www.researchgate.net
SY Ryu, Z No, SH Kim, JW Ahn - Planta medica, 1997 - thieme-connect.com
… Abstract: Two new abietane-type pigments named tanshinol A (1) and tanshinol B (2) have been isolated from the roots of Salvia miltiorrhiza B. (Labiatae) as minor components together …
Number of citations: 65 www.thieme-connect.com
MRS Alvarez, SJB Grijaldo, RC Nacario… - Journal of …, 2023 - Taylor & Francis
Targeting enzymes associated with the biosynthesis of aberrant glycans is an under-utilized strategy in discovering potential inhibitors or drugs against cancer. The formation of cancer-…
Number of citations: 5 www.tandfonline.com
H Gao, W Sun, J Zhao, X Wu, JJ Lu, X Chen, Q Xu… - Scientific Reports, 2016 - nature.com
… In terms of the NMR data of cryptotanshinone and tanshinol B 20,21 , compound 1 had a … In comparison of NMR data of cryptotanshinone and tanshinol B, H-15 was α-oriented and 15- …
Number of citations: 60 www.nature.com

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